Di(trimethylolpropane)

Descripción general

Descripción

Di(trimethylolpropane) is a polyhydric alcohol containing four primary hydroxyl groups. It is a white, crystalline solid that is often used in the production of various resins, lubricants, and chemical intermediates. The compound is known for its high chemical resistance, thermal stability, and excellent viscosity-temperature properties .

Mecanismo De Acción

Target of Action

Ditrimethylolpropane, also known as Di(trimethylolpropane), is a monomeric unit with primary hydroxyl groups . It can be used as a tetrafunctional core molecule . The primary targets of Ditrimethylolpropane are the enzymes involved in the synthesis of lipase-catalyzed hyperbranched polymers .

Mode of Action

Ditrimethylolpropane interacts with its targets by serving as a substrate for the enzymes involved in the synthesis of lipase-catalyzed hyperbranched polymers . The compound’s primary hydroxyl groups play a crucial role in this interaction .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of lipase-catalyzed hyperbranched polymers . These polymers have various applications, including the formation of biodegradable polymers for drug delivery applications .

Result of Action

The molecular and cellular effects of Ditrimethylolpropane’s action primarily involve the formation of lipase-catalyzed hyperbranched polymers . These polymers can be used in various applications, including the development of biodegradable polymers for drug delivery .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Di(trimethylolpropane) is typically synthesized through the etherification of trimethylolpropane. The process involves heating a solution containing trimethylolpropane and a monocarboxylic acid or its anhydride in the presence of an acid catalyst. The reaction is carried out at temperatures ranging from 50°C to 200°C, with continuous removal of water formed during the reaction .

Industrial Production Methods: In industrial settings, the production of di(trimethylolpropane) involves the use of high-purity trimethylolpropane and controlled reaction conditions to ensure a high yield of the desired product. The process may include vacuum distillation or azeotropic distillation to remove water and other by-products .

Análisis De Reacciones Químicas

Types of Reactions: Di(trimethylolpropane) undergoes various chemical reactions, including esterification, etherification, and transesterification. It can react with carboxylic acids to form esters, and with alcohols to form ethers .

Common Reagents and Conditions:

Esterification: Carboxylic acids or their anhydrides, acid catalysts, temperatures around 60°C.

Etherification: Alcohols, acid catalysts, temperatures ranging from 50°C to 200°C.

Transesterification: Esters, lipase enzymes, temperatures around 60°C.

Major Products:

Esterification: Esters of di(trimethylolpropane) with various carboxylic acids.

Etherification: Ethers formed with different alcohols.

Transesterification: Mixed esters and ethers depending on the reactants used

Aplicaciones Científicas De Investigación

Di(trimethylolpropane) has a wide range of applications in scientific research and industry:

Chemistry: Used as a building block for hyperbranched polymers and biodegradable polymers.

Biology: Employed in the synthesis of drug delivery systems due to its biocompatibility.

Medicine: Utilized in the development of biodegradable polymers for medical applications.

Industry: Applied in the production of synthetic lubricants, specialty resins, and coating resins.

Comparación Con Compuestos Similares

Trimethylolpropane: A triol with three hydroxyl groups, used in the production of alkyd resins and polyurethanes.

Pentaerythritol: A tetraol with four hydroxyl groups, used in the production of alkyd resins and explosives.

Neopentyl glycol: A diol with two hydroxyl groups, used in the production of polyesters and polyurethanes.

Uniqueness: Di(trimethylolpropane) is unique due to its four primary hydroxyl groups, which provide higher functionality compared to trimethylolpropane and neopentyl glycol. This higher functionality allows for the formation of more complex and branched polymer structures, making it valuable in the production of high-performance resins and polymers .

Actividad Biológica

Di(trimethylolpropane) (DiTMP) is a polyfunctional compound that has garnered attention for its potential applications in various fields, including biomedicine and materials science. This article explores the biological activity of DiTMP, focusing on its synthesis, properties, and applications, particularly in antimicrobial formulations and biocatalysis.

DiTMP is synthesized from trimethylolpropane through several methods, including lipase-mediated catalysis and conventional chemical synthesis. The compound features multiple hydroxyl groups, which contribute to its reactivity and ability to form various derivatives.

Synthesis Methods

- Lipase-Mediated Synthesis :

- Conventional Chemical Methods :

Biological Activity

The biological activity of DiTMP is primarily observed in its antimicrobial properties and its role as a building block in biocompatible materials.

Antimicrobial Properties

Recent studies have highlighted the potential of DiTMP-derived compounds in antimicrobial applications:

- Poly(hydroxyurethane) Films : Films synthesized from DiTMP were evaluated for their antimicrobial activity against Escherichia coli and Staphylococcus aureus. The incorporation of silver nanoparticles into these films enhanced their antibacterial properties significantly .

- Antimicrobial Activity Against Bacteria : Research demonstrated that DiTMP-based materials exhibited varying degrees of effectiveness against common bacterial strains, suggesting potential use in medical coatings and wound dressings.

Biocatalytic Applications

DiTMP is also explored for its role in biocatalysis:

- Biolubricant Production : Lipase-catalyzed reactions involving DiTMP have been optimized to produce biodegradable lubricants, showcasing its utility in environmentally friendly applications .

Case Studies

Several case studies illustrate the versatility of DiTMP in biological applications:

- Study on Antimicrobial Films :

- Biolubricant Development :

Research Findings

Research findings indicate that the biological activity of DiTMP can be influenced by its structural modifications:

- Polymerization Techniques : Different polymerization methods lead to variations in physical properties such as glass transition temperature (Tg) and viscosity, which can affect the biological performance of the resultant materials .

- Interaction with Biological Systems : The presence of hydroxyl groups allows for hydrogen bonding interactions with biological molecules, enhancing compatibility with living tissues .

Propiedades

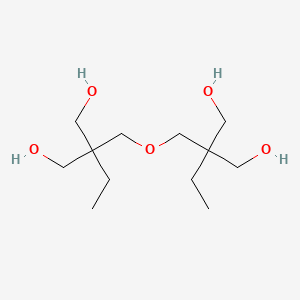

IUPAC Name |

2-[2,2-bis(hydroxymethyl)butoxymethyl]-2-ethylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O5/c1-3-11(5-13,6-14)9-17-10-12(4-2,7-15)8-16/h13-16H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMYINDVYGQKYMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)(CO)COCC(CC)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044879 | |

| Record name | 2,2'-(Oxydimethanediyl)bis(2-ethylpropane-1,3-diol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Pellets or Large Crystals | |

| Record name | 1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

23235-61-2 | |

| Record name | Ditrimethylolpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23235-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ditrimethylolpropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023235612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-(Oxydimethanediyl)bis(2-ethylpropane-1,3-diol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[oxybis(methylene)]bis[2-ethylpropane-1,3-diol] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DITRIMETHYLOLPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53E6MN32Z5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Di(trimethylolpropane)?

A1: Di(trimethylolpropane) has the molecular formula C12H26O6 and a molecular weight of 266.33 g/mol.

Q2: What spectroscopic techniques are used to characterize Di(trimethylolpropane)?

A2: Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to characterize Di-TMP. FTIR can identify characteristic functional groups like hydroxyl (-OH) and C-O bonds. NMR, specifically 1H NMR and 13C NMR, provides detailed information about the hydrogen and carbon environments in the molecule, respectively. [, , ]

Q3: Are there alternative methods for synthesizing Di(trimethylolpropane)?

A3: While Di-TMP is often obtained as a byproduct during the production of trimethylolpropane, researchers are exploring sustainable synthesis routes. One method involves using diglycerol bisacetonide, a renewable material, in a polytransacetalization reaction with cyclic ketones. This process allows for the synthesis of polycycloacetals with varying properties, including those containing Di-TMP units. []

Q4: What are the key applications of Di(trimethylolpropane)?

A4: Di-TMP is a versatile building block for various polymers and materials. It finds applications in the synthesis of polyurethanes, polyesters, polyacrylates, and polycarbonates. Specific uses include flame retardants for textiles [, , ], crosslinking agents in UV-curable coatings [, ], components of biolubricants [, , ], and precursors for electrolytes in lithium-ion batteries [].

Q5: How does the structure of Di(trimethylolpropane) contribute to its material properties?

A5: Di-TMP possesses six hydroxyl groups, making it highly reactive and suitable for polycondensation reactions. This multifunctionality allows it to act as a crosslinking agent, enhancing the mechanical strength, thermal stability, and solvent resistance of polymers. [, , ]

Q6: What are the limitations of conventional polyurethane synthesis and how does Di-TMP offer a solution?

A6: Conventional polyurethane synthesis relies heavily on the use of isocyanates, which are associated with toxicity and environmental concerns. Di-TMP, when converted to its cyclic carbonate derivative, can be used in non-isocyanate polyurethane synthesis. This approach offers a more environmentally friendly route to polyurethanes. [, , ]

Q7: How does the incorporation of Di(trimethylolpropane) affect the thermal stability of polymers?

A7: The incorporation of Di-TMP generally increases the thermal stability of polymers. For example, in ultraviolet-cured films designed for protective layers, the addition of Di-TMP tetraacrylate as a crosslinker significantly enhanced the films' resistance to acids and organic solvents. [] Similarly, in the synthesis of ultrafine fully vulcanized powdered natural rubber, the use of Di-TMP tetra-acrylate as a crosslinking agent improved the thermal stability of the resulting material. []

Q8: Can the properties of Di(trimethylolpropane)-based materials be further modified?

A8: Yes, the properties of Di-TMP-based materials can be finely tuned through copolymerization with other monomers. For instance, in the development of biolubricants, researchers have explored combining Di-TMP with different polyhydric alcohols like trimethylolpropane and pentaerythritol. This strategy allows for the creation of biolubricants with tailored viscosity and low-temperature properties. [, ]

Q9: Has computational chemistry been applied to research involving Di(trimethylolpropane)?

A10: While there's limited research directly using computational methods like QSAR modeling for Di-TMP, computational tools have been employed in studies involving Di-TMP-derived polymers. For instance, in research on lignin-based epoxy resins, the glass transition temperatures of epoxy resins incorporating Di-TMP were successfully predicted using computational methods, demonstrating the applicability of computational chemistry in this field. []

Q10: Are there any potential biomedical applications of Di(trimethylolpropane) or its derivatives?

A11: While Di-TMP itself is not widely explored for biomedical applications, its derivatives show promise. For instance, microparticles synthesized using Di-TMP tetraacrylate exhibit potential as drug delivery vehicles, particularly for targeting macrophages. These particles can be functionalized with different chemical moieties, influencing their uptake by macrophages and their inflammatory response. []

Q11: What is the environmental impact of Di(trimethylolpropane) production and use?

A13: The production of Di-TMP, often as a byproduct of trimethylolpropane synthesis, can generate waste streams. Research focuses on minimizing waste and improving the efficiency of Di-TMP recovery. For instance, studies have investigated optimizing the distillation and crystallization processes to increase Di-TMP yield and reduce waste generation. [, ]

Q12: Are there any initiatives to make Di(trimethylolpropane) production more sustainable?

A14: Yes, researchers are actively exploring sustainable alternatives for Di-TMP production. One approach involves utilizing renewable resources like diglycerol bisacetonide to synthesize Di-TMP-containing polymers. This shift towards renewable feedstocks aligns with the principles of green chemistry and aims to reduce the environmental footprint of Di-TMP production. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.